molecular formula C17H13ClN2O2 B11468148 5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide

5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide

Cat. No.: B11468148
M. Wt: 312.7 g/mol
InChI Key: CIJUIGBGNZNZKH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group, a methyl group, and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the pyridin-4-yl group: This can be achieved through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methyl-N-(pyridin-3-yl)furan-3-carboxamide
  • 5-(4-chlorophenyl)-2-methyl-N-(pyridin-2-yl)furan-3-carboxamide
  • 5-(4-bromophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide

Uniqueness

5-(4-chlorophenyl)-2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-pyridin-4-ylfuran-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(17(21)20-14-6-8-19-9-7-14)10-16(22-11)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,20,21)

InChI Key

CIJUIGBGNZNZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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